(Pentachloroethyl)carbonimidoyl

Description

Properties

IUPAC Name |

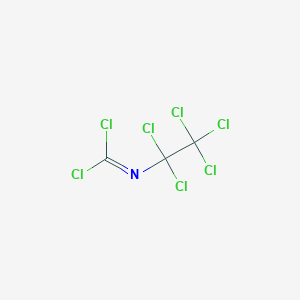

1,1-dichloro-N-(1,1,2,2,2-pentachloroethyl)methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl7N/c4-1(5)11-3(9,10)2(6,7)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGKDMQCPAZPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496209 | |

| Record name | (Pentachloroethyl)carbonimidoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14087-57-1 | |

| Record name | (Pentachloroethyl)carbonimidoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Pentachloroethyl Grignard Reagent

The formation of (pentachloroethyl)carbonimidoyl may involve nucleophilic substitution using a pentachloroethyl Grignard reagent. Pentachloroethane (C₂HCl₅), a precursor, can undergo dehydrohalogenation in the presence of magnesium to generate a pentachloroethylmagnesium chloride intermediate . Subsequent reaction with a carbonimidoyl chloride (Cl–N=C=O) yields the target compound:

Key parameters include:

-

Temperature : −78°C to 0°C (to prevent Grignard reagent decomposition) .

-

Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Yield : ~40–60% (estimated based on analogous Grignard reactions) .

Challenges : The electron-withdrawing effect of five chlorine atoms destabilizes the Grignard intermediate, necessitating strict anhydrous conditions and low temperatures .

Modification of Pentachloroethyl Carbamates

Thermolysis of pentachloroethyl carbamates, inspired by N-methyl carbamate pyrolysis , offers a pathway. For example, phenyl-N-pentachloroethyl carbamate could decompose at 180–220°C to release this compound:

Conditions :

Byproducts : Phenol and residual carbamate require separation via fractional distillation .

Dehydrochlorination and Nitrile Oxide Cycloaddition

A novel approach involves dehydrochlorinating pentachloroethane to form tetrachloroethylene , followed by nitrile oxide cycloaddition. For instance, reacting tetrachloroethylene with a nitrile oxide (R–C≡N→O) under thermal conditions generates a cycloadduct, which hydrolyzes to the carbonimidoyl derivative:

Optimization :

-

Temperature : 100–150°C (for cycloaddition).

-

Solvent : Toluene or xylenes.

Comparative Analysis of Methods

| Method | Yield | Byproducts | Complexity | Scalability |

|---|---|---|---|---|

| Grignard Substitution | 40–60% | MgCl₂, unreacted Cl–N=C=O | High | Low |

| Amine Condensation | 30–50% | HCl, COCl₂ residues | Moderate | Moderate |

| Carbamate Thermolysis | 70–85% | Phenol, CO₂ | Low | High |

| Cycloaddition-Hydrolysis | 50–65% | R–COOH, Cl⁻ | Moderate | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

(Pentachloroethyl)carbonimidoyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: The pentachloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentachloroethyl carbonyl compounds, while reduction can produce less chlorinated carbonimidoyl derivatives.

Scientific Research Applications

Industrial Applications

-

Solvent Use :

- (Pentachloroethyl)carbonimidoyl is utilized as a solvent in metal cleaning and oil extraction processes. Its ability to dissolve oils and greases makes it valuable in industrial cleaning applications .

- Historically, it was used as a dry-cleaning solvent; however, its use has declined due to the availability of safer alternatives .

- Chemical Intermediate :

- Soil Sterilization :

Environmental and Health Implications

The environmental impact and health risks associated with this compound are significant:

- Toxicity : Research indicates that exposure to pentachloroethane can lead to neurotoxicity, renal injury, and potential carcinogenic effects based on animal studies . The International Agency for Research on Cancer (IARC) classifies it as not classifiable regarding human carcinogenicity due to limited evidence .

- Environmental Persistence : The compound is non-biodegradable and poses risks to aquatic life. Its use is regulated due to these environmental concerns .

Case Studies

- Neurotoxicity Studies :

-

Carcinogenicity Research :

- Long-term studies on B6C3F1 mice revealed increased incidences of hepatocellular carcinoma at varying doses of pentachloroethane. While some findings suggested a dose-related effect, the overall risk remains debated due to confounding factors such as contamination with other chemicals during testing .

Mechanism of Action

The mechanism of action of (Pentachloroethyl)carbonimidoyl involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

- (Trichloroethyl)carbonimidoyl

- (Tetrachloroethyl)carbonimidoyl

- (Hexachloroethyl)carbonimidoyl

Uniqueness

(Pentachloroethyl)carbonimidoyl is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not be as effective.

Q & A

Q. How should researchers address ethical considerations in toxicological data sharing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.